An In-Depth Technical Guide to 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, a novel fluorinated amino acid derivative with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at a tertiary carbon and the presence of a terminal alkene moiety in the N-acyl chain present unique opportunities for modulating the physicochemical and biological properties of peptides and small molecule therapeutics. This document details a proposed synthetic pathway, predicted analytical characterization, and explores the potential applications of this compound, drawing upon established principles in fluorine chemistry and peptide engineering.
Introduction: The Strategic Role of Fluorinated Amino Acids in Drug Design
The introduction of fluorine into amino acids has become a powerful strategy in modern drug discovery.[1][2] The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, lipophilicity, and binding affinity of peptides and other bioactive molecules.[][4] Fluorinated amino acids are valuable tools for fine-tuning the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[5][6] This guide focuses on a specific, non-canonical amino acid derivative, 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid, which combines the benefits of a tertiary-fluorinated scaffold with the synthetic versatility of a terminal alkene.
Molecular Overview
Structure:
IUPAC Name: 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
CAS Number: 848949-88-2
Key Structural Features:
-
Tertiary Fluorine Center: The fluorine atom is situated on a quaternary carbon, which can impart significant conformational constraints and enhance metabolic stability by blocking potential sites of oxidation.
-
α-Amino Acid Scaffold: Provides a versatile building block for incorporation into peptide chains or for use as a standalone modified amino acid.
-
N-pent-4-enoyl Group: The terminal double bond offers a reactive handle for further chemical modifications, such as click chemistry, metathesis, or thiol-ene reactions, enabling the development of probes, bioconjugates, or complex molecular architectures.
Proposed Synthetic Pathway
Precursor Synthesis
The chiral precursor, (S)-2-Amino-4-fluoro-4-methylpentanoic acid, is commercially available from various suppliers. Its synthesis is a non-trivial process often involving asymmetric synthesis or enzymatic resolution.
Pent-4-enoic acid is also commercially available.
Amide Coupling Reaction
The formation of the amide bond between the amino group of 4-fluoroleucine and the carboxylic acid of pent-4-enoic acid is the crucial step. Several modern coupling reagents can be employed to achieve high yields and minimize side reactions. Here, we propose two robust protocols.
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic workflow for 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid.
Experimental Protocol 1: HATU-Mediated Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and high yields, even with sterically hindered substrates.[7][8]
Materials:
-
(S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq)
-
Pent-4-enoic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq) and pent-4-enoic acid (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.[9]
Experimental Protocol 2: EDC/NHS Coupling
This method employs EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) to form a more stable amine-reactive intermediate, which is particularly useful for minimizing side reactions and racemization.[10][11][12]
Materials:
-
(S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq)
-
Pent-4-enoic acid (1.1 eq)
-
EDC·HCl (1.5 eq)
-
NHS (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve pent-4-enoic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (S)-2-Amino-4-fluoro-4-methylpentanoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Slowly add the amino acid solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 (steps 6 and 7).
-
Purify the crude product by flash column chromatography.[13][14][15]
Predicted Analytical Characterization
The structural confirmation of the synthesized 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid will rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR:
The 1H NMR spectrum is expected to show characteristic signals for the pentenoyl and the fluorinated amino acid moieties.[16] Key expected resonances include:
-
Vinyl protons: Two multiplets between δ 5.0-6.0 ppm.
-
Amide proton: A doublet between δ 7.5-8.5 ppm.
-
α-proton of the amino acid: A multiplet around δ 4.5 ppm.
-
Methyl protons: Two singlets in the aliphatic region (δ 1.0-1.5 ppm).
13C NMR:
The 13C NMR spectrum will provide further structural confirmation.[17][18][19]
| Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic acid C=O | 175-180 |
| Amide C=O | 170-175 |
| Vinylic CH₂ | ~115 |
| Vinylic CH | ~138 |
| C-F | 90-100 (quartet due to C-F coupling) |
| α-Carbon | 50-60 |
| Methyl carbons | 20-30 |
19F NMR:
19F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[20][21][22]
-
A single resonance is expected for the tertiary fluorine. The chemical shift will be highly dependent on the solvent and referencing standard, but is anticipated to be in the range of -140 to -160 ppm relative to CFCl₃.[23][24] The signal may appear as a multiplet due to coupling with neighboring protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) will provide further structural information.[25][26][27]
-
Expected [M+H]+: C₁₁H₁₉FNO₃, Calculated m/z: 232.1343
-
Key Fragmentation Pathways:
-
Loss of water (-18 Da) from the carboxylic acid.
-
Loss of the pentenoyl group.
-
Cleavage of the amide bond.
-
Diagram of Key MS Fragmentation:
Caption: Predicted major fragmentation pathways in positive-ion ESI-MS/MS.
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid suggest several promising applications.
Peptide and Peptidomimetic Design
-
Enhanced Stability: The tertiary fluorine can sterically shield the peptide backbone from enzymatic degradation, potentially increasing the in vivo half-life of peptide therapeutics.[][4]
-
Conformational Control: The bulky, fluorinated side chain can induce specific secondary structures (e.g., helices or turns) in peptides, which can be crucial for receptor binding and biological activity.
-
Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a peptide, potentially improving its membrane permeability and oral bioavailability.[5][6]
Covalent Inhibitors and Chemical Probes
-
The terminal alkene of the pentenoyl group can act as a "warhead" for targeted covalent inhibition of proteins, particularly those with a nucleophilic residue (e.g., cysteine) in or near the active site.
-
This reactive handle also allows for the attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry or other bioorthogonal reactions, facilitating the development of chemical probes for target identification and validation.[28]
Bioactive N-Acyl Amino Acids
N-acyl amino acids are an emerging class of signaling molecules with diverse biological activities.[29] The fluorinated nature of this compound could lead to novel agonists or antagonists for receptors targeted by endogenous N-acyl amino acids, with potentially improved potency and metabolic stability.
Conclusion
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid represents a promising and versatile building block for the development of next-generation therapeutics and chemical biology tools. Its synthesis is achievable through standard and robust amide coupling reactions. The strategic placement of a tertiary fluorine atom, combined with a synthetically tractable terminal alkene, offers a powerful combination for modulating the properties of bioactive molecules. Further investigation into the biological activities of this compound and its derivatives is warranted and holds considerable potential for advancing drug discovery programs.
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